
(1-Methyl-1H-indol-2-yl)boronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to (1-Methyl-1H-indol-2-yl)boronic acid, has been a subject of intense study due to the indole nucleus's significance in organic synthesis and medicinal chemistry. Indole synthesis strategies have evolved over the years, with a focus on improving efficiency, selectivity, and functional group tolerance. Among the various strategies, the Fischer indole synthesis is a well-documented method for synthesizing indole derivatives, highlighting the importance of understanding the mechanisms and conditions under which these reactions occur for the efficient synthesis of (1-Methyl-1H-indol-2-yl)boronic acid and related compounds (Taber & Tirunahari, 2011).
Molecular Structure Analysis
The molecular structure of (1-Methyl-1H-indol-2-yl)boronic acid encompasses the indole ring, known for its aromatic stability and reactivity, combined with the boronic acid group, which offers unique reactivity due to its ability to form reversible covalent bonds with diols and other Lewis bases. This unique feature makes it a valuable moiety in the design of chemical sensors and in the formation of boron-nitrogen-oxygen (BON) heterocycles, which have been gaining attention in materials science and medicinal chemistry (Golovanov & Sukhorukov, 2021).
Chemical Reactions and Properties
Boronic acids, including (1-Methyl-1H-indol-2-yl)boronic acid, participate in a variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in constructing carbon-carbon bonds in organic synthesis. Their ability to bind to Lewis bases and polyols has facilitated the development of numerous chemical sensors with high affinity and selectivity (Bian et al., 2019).
Physical Properties Analysis
The physical properties of (1-Methyl-1H-indol-2-yl)boronic acid, such as solubility, melting point, and stability, are influenced by the presence of the boronic acid group. Boronic acids are typically stable in solid form but can form boronic esters in the presence of diols and polyols, which can affect their physical properties, including solubility in various solvents and melting points.
Chemical Properties Analysis
The chemical properties of (1-Methyl-1H-indol-2-yl)boronic acid are characterized by the reactivity of both the indole and boronic acid moieties. The indole part engages in reactions typical of aromatic compounds, while the boronic acid part is involved in reversible covalent interactions with diols and Lewis bases, making it an essential compound in the synthesis of complex organic molecules and materials (Plescia & Moitessier, 2020).
Applications De Recherche Scientifique
1. Suzuki–Miyaura Coupling in Organic Chemistry
- Summary of the Application : “(1-Methyl-1H-indol-2-yl)boronic acid” is used as a reagent in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
- Methods of Application : The Suzuki–Miyaura coupling involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The organoboron compound, such as “(1-Methyl-1H-indol-2-yl)boronic acid”, undergoes transmetalation with palladium(II) complexes .
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon–carbon bond. The reaction is widely used in organic synthesis due to its mild conditions and the stability and availability of organoboron reagents .
2. Pharmaceutical Intermediates
- Summary of the Application : “(1-Methyl-1H-indol-2-yl)boronic acid” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
- Results or Outcomes : The outcome of using “(1-Methyl-1H-indol-2-yl)boronic acid” as a pharmaceutical intermediate would be the production of a specific active pharmaceutical ingredient .
3. Biological Potential of Indole Derivatives
- Summary of the Application : Indole derivatives, including “(1-Methyl-1H-indol-2-yl)boronic acid”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application would depend on the particular biological activity being targeted. Typically, the indole derivative would be used in a biological assay to test its activity against a specific target .
- Results or Outcomes : The outcome of using indole derivatives in biological assays can vary widely, but they have shown promise in a variety of therapeutic areas .
4. Raw Material in Organic Synthesis
- Summary of the Application : “(1-Methyl-1H-indol-2-yl)boronic acid” is used as a raw material in organic synthesis . This means it can be used as a starting material or intermediate in the synthesis of a wide variety of organic compounds.
- Methods of Application : The specific methods of application would depend on the particular organic compound being synthesized. Typically, the boronic acid would be used in a coupling reaction to form a new carbon–carbon bond .
- Results or Outcomes : The outcome of using “(1-Methyl-1H-indol-2-yl)boronic acid” as a raw material in organic synthesis would be the production of a specific organic compound .
Safety And Hazards
This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and handling in accordance with good industrial hygiene and safety practice .
Propriétés
IUPAC Name |
(1-methylindol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPBJUTWVXLSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627927 | |
| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-indol-2-yl)boronic acid | |
CAS RN |
191162-40-0 | |
| Record name | B-(1-Methyl-1H-indol-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191162-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

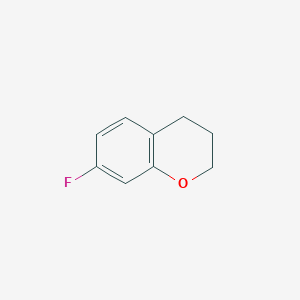
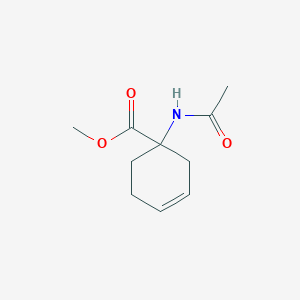
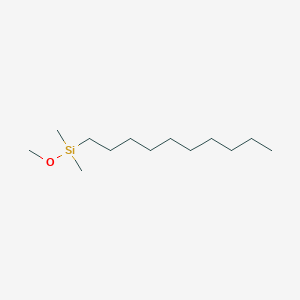
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
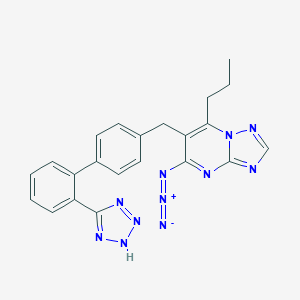
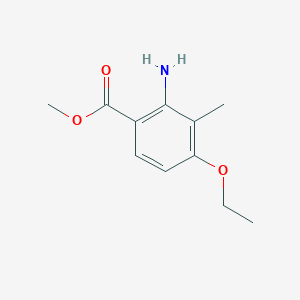
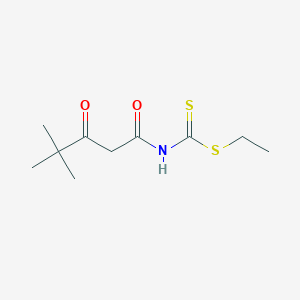
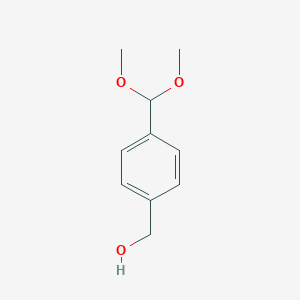
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
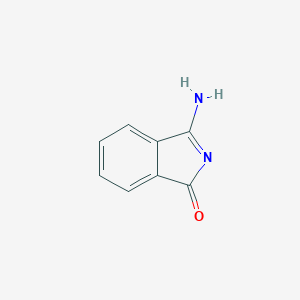
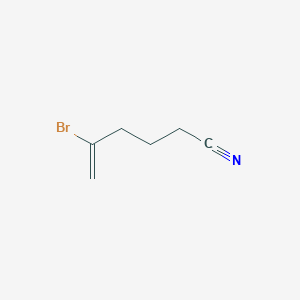
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)